2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde
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Overview
Description
2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde is a unique organic compound characterized by its cyclohexyl and cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the cyclohexyl and propan-2-yl groups. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent. The cyclohexyl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: 2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carboxylic acid
Reduction: 2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-methanol
Substitution: Depending on the nucleophile, various substituted cyclopropane derivatives
Scientific Research Applications
2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in various nucleophilic addition and oxidation-reduction reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of more stable products.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylcarbaldehyde: Similar in structure but lacks the cyclopropane ring.
Propan-2-ylcyclopropane: Contains the cyclopropane ring but lacks the cyclohexyl and aldehyde groups.
Cyclopropanecarboxaldehyde: Contains the cyclopropane ring and aldehyde group but lacks the cyclohexyl and propan-2-yl groups.
Uniqueness
2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of its cyclohexyl and cyclopropane rings, along with the presence of an aldehyde group. This structural complexity provides it with distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C13H22O |
---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-cyclohexyl-3-propan-2-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H22O/c1-9(2)12-11(8-14)13(12)10-6-4-3-5-7-10/h8-13H,3-7H2,1-2H3 |
InChI Key |
AUKBJYVTNAQGJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C1C2CCCCC2)C=O |
Origin of Product |
United States |
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